molecular formula C19H25N3O2 B7553987 4-cyclohexyl-N-[2-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide

4-cyclohexyl-N-[2-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide

Numéro de catalogue B7553987
Poids moléculaire: 327.4 g/mol
Clé InChI: CWYKYXJHOLQFPG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-cyclohexyl-N-[2-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide, also known as CX614, is a potent modulator of AMPA receptors. AMPA receptors are a type of ionotropic glutamate receptor that play a critical role in synaptic plasticity, learning, and memory. CX614 has been extensively studied for its ability to enhance synaptic plasticity and improve cognitive function in animal models of neurological disorders.

Mécanisme D'action

4-cyclohexyl-N-[2-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide acts as a positive allosteric modulator of AMPA receptors, which are involved in the fast excitatory neurotransmission in the central nervous system. 4-cyclohexyl-N-[2-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide enhances the binding of glutamate to AMPA receptors, leading to an increase in the amplitude and duration of the excitatory postsynaptic currents (EPSCs). This results in an enhancement of synaptic plasticity and an improvement in cognitive function.
Biochemical and Physiological Effects
4-cyclohexyl-N-[2-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide has been shown to have a number of biochemical and physiological effects. In addition to enhancing synaptic plasticity, 4-cyclohexyl-N-[2-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a critical role in neuronal survival and plasticity. 4-cyclohexyl-N-[2-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide has also been shown to increase the expression of N-methyl-D-aspartate (NMDA) receptors, which are involved in the regulation of synaptic plasticity and learning and memory.

Avantages Et Limitations Des Expériences En Laboratoire

4-cyclohexyl-N-[2-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide has several advantages for lab experiments. It is a potent and selective modulator of AMPA receptors, making it a useful tool for studying the role of these receptors in synaptic plasticity and cognitive function. 4-cyclohexyl-N-[2-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide is also relatively stable and easy to synthesize, making it readily available for research purposes.
One limitation of 4-cyclohexyl-N-[2-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide is that it is not selective for specific subtypes of AMPA receptors, which can make it difficult to study the specific roles of different receptor subtypes in synaptic plasticity and cognitive function. Another limitation is that 4-cyclohexyl-N-[2-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide has not been extensively studied in humans, so its effects on human cognition and behavior are not well understood.

Orientations Futures

There are several future directions for research on 4-cyclohexyl-N-[2-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide. One area of research is to develop more selective modulators of AMPA receptors that can target specific subtypes of these receptors. Another area of research is to investigate the potential therapeutic effects of 4-cyclohexyl-N-[2-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide in human neurological disorders, such as Alzheimer's disease and schizophrenia. Finally, research is needed to further understand the biochemical and physiological effects of 4-cyclohexyl-N-[2-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide and its potential mechanisms of action.

Méthodes De Synthèse

The synthesis of 4-cyclohexyl-N-[2-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide involves several steps, starting with the reaction of 2-(5-methyl-1,3,4-oxadiazol-2-yl)aniline with cyclohexyl bromide to form 2-(5-methyl-1,3,4-oxadiazol-2-yl)cyclohexylamine. This intermediate is then reacted with 4-bromobutanoyl chloride to form 4-cyclohexyl-N-[2-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide. The final product is purified by column chromatography to obtain a white powder.

Applications De Recherche Scientifique

4-cyclohexyl-N-[2-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide has been extensively studied for its ability to enhance synaptic plasticity and improve cognitive function in animal models of neurological disorders. Studies have shown that 4-cyclohexyl-N-[2-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide can improve memory consolidation and retrieval, enhance long-term potentiation (LTP), and increase dendritic spine density. 4-cyclohexyl-N-[2-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.

Propriétés

IUPAC Name

4-cyclohexyl-N-[2-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2/c1-14-21-22-19(24-14)16-11-5-6-12-17(16)20-18(23)13-7-10-15-8-3-2-4-9-15/h5-6,11-12,15H,2-4,7-10,13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWYKYXJHOLQFPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2=CC=CC=C2NC(=O)CCCC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-cyclohexyl-N-[2-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.